molecular formula C29H23N5O2S B11480145 1,3-dimethyl-5-({[5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-({[5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11480145
M. Wt: 505.6 g/mol
InChI Key: KHYJIBLACNBFCA-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-({[5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-({[5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactions. This reaction is known for its high yield and regioselectivity The process begins with the preparation of the azide and alkyne precursors, followed by their cycloaddition to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-({[5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole or triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1,3-dimethyl-5-({[5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-({[5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C29H23N5O2S

Molecular Weight

505.6 g/mol

IUPAC Name

1,3-dimethyl-5-[2-[(5-naphthalen-1-yl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzimidazol-2-one

InChI

InChI=1S/C29H23N5O2S/c1-32-24-16-15-20(17-25(24)33(2)29(32)36)26(35)18-37-28-31-30-27(34(28)21-11-4-3-5-12-21)23-14-8-10-19-9-6-7-13-22(19)23/h3-17H,18H2,1-2H3

InChI Key

KHYJIBLACNBFCA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)N(C1=O)C

Origin of Product

United States

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